Cas no 478511-28-3 (Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI))

Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) is a deuterium-labeled derivative of 2'-deoxyguanosine, featuring stable isotopic substitution at the 5' carbon position. This compound is primarily utilized in metabolic studies, NMR spectroscopy, and mass spectrometry applications, where isotopic labeling enhances detection sensitivity and accuracy. The monohydrate form ensures stability and solubility in aqueous solutions, making it suitable for biochemical and pharmaceutical research. Its precise isotopic enrichment (d2) allows for reliable tracing in kinetic and mechanistic investigations. The product is synthesized under stringent quality controls to guarantee high purity and consistency, meeting the demands of advanced research in nucleic acid chemistry and drug development.
Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) structure
478511-28-3 structure
Product Name:Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)
CAS No:478511-28-3
MF:C10H15N5O5
MW:285.256601572037
CID:328659
PubChem ID:135690257
Update Time:2025-06-09

Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) Chemical and Physical Properties

Names and Identifiers

    • Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)
    • [5',5''-2H2]2'-DEOXYGUANOSINE MONOHYDRATE
    • 478511-28-3
    • 2 inverted exclamation mark -Deoxyguanosine Monohydrate
    • HMS3373M14
    • FT-0665823
    • SY112614
    • AKOS032947478
    • [1'-13C]2'-deoxyguanosine monohydrate
    • 2'deoxyguanosine monohydrate
    • Inchi: 1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2
    • InChI Key: LZSCQUCOIRGCEJ-UHFFFAOYSA-N
    • SMILES: O1C(CO)C(CC1N1C=NC2C(NC(N)=NC1=2)=O)O.O

Computed Properties

  • Exact Mass: 287.12000
  • Monoisotopic Mass: 285.10731860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 417
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 136Ų

Experimental Properties

  • PSA: 148.51000
  • LogP: -1.14060

Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) Pricemore >>

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Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) Related Literature

Additional information on Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI)

Introduction to Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) and Its Significance in Modern Research

Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) is a meticulously synthesized compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, identified by its unique Chemical Abstracts Service (CAS) number 478511-28-3, represents a derivative of guanosine with specific deuterium substitutions and hydration properties. The inclusion of deuterium atoms at the 5' and 5'C positions enhances its stability and isotopic purity, making it an invaluable tool in various scientific applications.

The molecular structure of Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) features a ribose sugar backbone modified with deuterium atoms, which imparts distinct kinetic and metabolic properties. This modification is particularly useful in studying enzyme kinetics and metabolic pathways where isotopic labeling can provide deeper insights into biochemical processes. The monohydrate form further stabilizes the compound, ensuring consistent performance in experimental settings.

In recent years, the demand for high-purity labeled nucleosides has surged due to their application in nucleic acid research, drug metabolism studies, and isotopic labeling techniques. The use of deuterated guanosine derivatives like Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) has become increasingly prevalent in these areas. For instance, in drug development, such compounds are employed to track the metabolic fate of nucleoside-based therapeutics, providing critical data on their absorption, distribution, metabolism, and excretion (ADME) profiles.

One of the most compelling applications of this compound is in the field of molecular biology. Deuterium-labeled nucleosides can be incorporated into RNA or DNA during synthesis, allowing researchers to study RNA degradation rates, transcriptional processes, and translation mechanisms with high precision. The stability provided by deuterium atoms helps in distinguishing labeled molecules from their endogenous counterparts, facilitating more accurate measurements.

Moreover, the pharmaceutical industry has leveraged Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) for developing novel therapeutic agents. By incorporating deuterium atoms into nucleoside structures, drug developers aim to enhance the pharmacokinetic properties of their compounds. Deuterium labeling can increase metabolic stability, prolong half-life, and reduce susceptibility to enzymatic degradation. This strategy has been successfully applied in antiviral and anticancer drugs, where maintaining therapeutic efficacy over an extended period is crucial.

Recent advancements in analytical chemistry have further highlighted the utility of Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI). Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) benefit significantly from isotopically labeled compounds due to improved sensitivity and resolution. These methods are essential for characterizing complex molecular interactions and identifying subtle structural modifications that might influence biological activity.

The synthesis of Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) involves sophisticated chemical methodologies that ensure high yield and purity. The process typically requires precise control over reaction conditions to achieve the desired deuterium substitution pattern. Researchers often employ catalytic hydrogenation or isotopic exchange techniques to incorporate deuterium atoms at specific positions within the guanosine molecule. The resulting compound is then crystallized as a monohydrate to enhance its stability and shelf life.

In conclusion, Guanosine-5',5'-C-d2,2'-deoxy-, monohydrate (9CI) represents a cornerstone in modern biochemical research and pharmaceutical development. Its unique isotopic composition and structural properties make it an indispensable tool for studying nucleic acid metabolism, enzyme kinetics, and drug development. As scientific understanding advances, the applications of this compound are expected to expand further, driving innovation across multiple disciplines.

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